molecular formula C8H8O5 B1633813 dimethyl furan-2,3-dicarboxylate CAS No. 81870-74-8

dimethyl furan-2,3-dicarboxylate

Cat. No.: B1633813
CAS No.: 81870-74-8
M. Wt: 184.15 g/mol
InChI Key: FXJUUMGKLWHCNZ-UHFFFAOYSA-N
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Description

dimethyl furan-2,3-dicarboxylate is an organic compound derived from furandicarboxylic acid It is a furan derivative with two carboxylic acid groups esterified with methanolIt is considered a promising alternative to petroleum-based chemicals in the polymer industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

dimethyl furan-2,3-dicarboxylate can be synthesized through various methods. One common approach involves the esterification of furandicarboxylic acid with methanol in the presence of an acid catalyst. Another method includes the one-pot synthesis from galactaric acid via dimethyl carbonate chemistry. In this process, galactaric acid reacts with dimethyl carbonate in the presence of Amberlyst-36 at 200°C for 2 hours, yielding furandicarboxylic acid, dimethyl ester as the main product .

Industrial Production Methods

Industrial production of furandicarboxylic acid, dimethyl ester typically involves the catalytic conversion of biomass-derived carbohydrates. This process includes the dehydration of hexose derivatives followed by oxidation and esterification steps. The use of renewable feedstocks and green chemistry principles is emphasized to ensure sustainability and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

dimethyl furan-2,3-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of furandicarboxylic acid, dimethyl ester involves its interaction with various molecular targets and pathways. In polymer synthesis, it acts as a monomer that undergoes polymerization reactions to form long-chain polymers. The ester groups facilitate the formation of ester linkages, contributing to the polymer’s structural integrity and properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

dimethyl furan-2,3-dicarboxylate stands out due to its renewable origin and potential for sustainability. Unlike its petroleum-based counterparts, it can be derived from biomass, reducing dependence on fossil fuels and lowering the carbon footprint of the resulting polymers .

Properties

CAS No.

81870-74-8

Molecular Formula

C8H8O5

Molecular Weight

184.15 g/mol

IUPAC Name

dimethyl furan-2,3-dicarboxylate

InChI

InChI=1S/C8H8O5/c1-11-7(9)5-3-4-13-6(5)8(10)12-2/h3-4H,1-2H3

InChI Key

FXJUUMGKLWHCNZ-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(OC=C1)C(=O)OC

Canonical SMILES

COC(=O)C1=C(OC=C1)C(=O)OC

81870-74-8

Origin of Product

United States

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